9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride
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Overview
Description
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride is a fluorinated aromatic dianhydride known for its unique chemical structure and properties. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride typically involves the reaction of 4-hydroxyphthalic anhydride with trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps, including nucleophilic substitution and catalytic reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of polyimides.
Nucleophilic Substitution: Involves the replacement of functional groups with nucleophiles.
Catalytic Reduction: Reduction of nitro groups to amines using catalysts like Pd/C
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are high-performance polyimides, which exhibit excellent thermal stability, mechanical strength, and chemical resistance. These polyimides are used in various advanced applications, including aerospace, electronics, and optoelectronics .
Scientific Research Applications
9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for drug delivery systems and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and optoelectronics
Mechanism of Action
The mechanism of action of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride involves its ability to form strong covalent bonds with other monomers during polymerization. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of imide linkages and the stabilization of polymer chains through intramolecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(4-hydroxyphenyl)fluorene
- 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride
- 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
Uniqueness
Compared to similar compounds, 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride offers superior thermal stability, chemical resistance, and mechanical strength due to the presence of trifluoromethyl groups. These properties make it a preferred choice for high-performance applications in demanding environments .
Properties
Molecular Formula |
C19H4F6O7 |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
12,12-bis(trifluoromethyl)-2,7,17-trioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3(11),4,9,14,19-hexaene-6,8,16,18-tetrone |
InChI |
InChI=1S/C19H4F6O7/c20-18(21,22)17(19(23,24)25)9-1-5-7(15(28)31-13(5)26)3-11(9)30-12-4-8-6(2-10(12)17)14(27)32-16(8)29/h1-4H |
InChI Key |
QZAQJDMAOKERBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1C(C4=C(O3)C=C5C(=C4)C(=O)OC5=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
Origin of Product |
United States |
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